Ccmi

Schizophrenia Cognitive Flexibility GAD1 Expression

Need a pure type I α7 nAChR PAM without confounding desensitization effects? CCMI (AVL-3288) is the definitive selective reference standard. • Type I PAM: EC50 0.7 μM, no orthosteric activation. • Phase I clinical safety data available (NCT). • Oral bioavailability 0.3-3 mg/kg in NORT/ASST models. Batch-certified ≥98% purity with global shipping.

Molecular Formula C19H15Cl2N3O2
Molecular Weight 388.2 g/mol
Cat. No. B8085346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCcmi
Molecular FormulaC19H15Cl2N3O2
Molecular Weight388.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11+
InChIKeyVMAKIACTLSBBIY-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCMI (AVL-3288) Procurement Guide: Baseline Characteristics and Target Engagement of a First-in-Class α7 nAChR PAM


CCMI (AVL-3288, UCI-4083; CAS 917837-54-8) is a first-in-class, orally bioavailable small molecule that functions as a selective positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (nAChR) [1]. As a type I PAM, it does not bind to or activate the receptor via the orthosteric site, but instead potentiates agonist-induced currents at α7 nAChRs with an EC50 of 0.7 μM . CCMI is structurally characterized by the formula C19H15Cl2N3O2 (MW: 388.25) [2]. It is a representative tool compound for studying α7 nAChR allosteric modulation in the context of cognitive dysfunction associated with CNS disorders such as schizophrenia and Alzheimer's disease [1].

Why Generic α7 nAChR Modulators Cannot Substitute for CCMI in Research Applications


Generic substitution among α7 nAChR modulators is not scientifically valid due to profound differences in allosteric mechanism, intrinsic agonist activity, and resultant physiological and behavioral outcomes. CCMI is a selective type I PAM, meaning it potentiates agonist-evoked responses without activating the receptor itself or significantly altering desensitization kinetics [1]. This is in stark contrast to type II PAMs like PNU-120596, which can induce receptor activation in the absence of an agonist and dramatically slow receptor desensitization, leading to fundamentally different downstream signaling and cellular effects [2]. Furthermore, orthosteric agonists like A-582941 directly activate the receptor, leading to receptor desensitization and potentially different efficacy and toxicity profiles [3]. Therefore, the specific mode of modulation dictates experimental outcomes, making CCMI a unique and irreplaceable tool for investigating α7 nAChR physiology where precise, agonist-dependent potentiation is required.

CCMI (AVL-3288) Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


CCMI vs. PNU-120596: Divergent Efficacy in Schizophrenia-Like Cognitive and Molecular Deficits

In a rat model of schizophrenia (MK-801-induced deficits), CCMI demonstrated a distinct therapeutic profile compared to the type II PAM PNU-120596. CCMI and the antipsychotic clozapine restored deficits in spatial memory and normalized GAD1 (glutamate decarboxylase 1) expression, while PNU-120596 and the α7 agonist A-582941 were ineffective [1].

Schizophrenia Cognitive Flexibility GAD1 Expression

CCMI vs. PNU-120596: Sustained Cognitive Enhancement with Repeated Dosing

A study comparing repeated administration of α7 nAChR ligands found that a 7-day treatment with the type I PAM CCMI enhanced social cognition in rats, an effect not observed with the type II PAM PNU-120596 [1]. This suggests that CCMI may have a more favorable profile for inducing sustained cognitive benefits.

Social Cognition Repeated Dosing Neuroplasticity

CCMI vs. Galantamine and PNU-120596: Comparable Potency in Reversing Ketamine-Induced Cognitive Inflexibility

In a rat model of ketamine-induced cognitive deficits, CCMI (0.3-3 mg/kg) was as effective as PNU-120596 (0.3-3 mg/kg) and galantamine (1-3 mg/kg) in reversing cognitive inflexibility, as measured by the attentional set-shifting task (ASST) [1]. All three compounds also suppressed conditioned avoidance response (CAR) [2].

Cognitive Flexibility Ketamine Model Schizophrenia

CCMI: First-in-Class Type I PAM with Demonstrated Human Safety and CNS Penetration

CCMI (AVL-3288) is distinguished by having completed a Phase I clinical trial, establishing its safety and oral bioavailability in humans. In a double-blind, placebo-controlled study, single oral doses of AVL-3288 were safe and well-tolerated, and the compound exhibited preliminary evidence of neurocognitive effects [1]. This is a key differentiator from other α7 PAMs (e.g., PNU-120596, NS1738) which have not advanced to human trials.

Clinical Trial Pharmacokinetics Human Safety

CCMI Demonstrates Absence of Cytotoxicity in Primary Neuronal Cultures

In vitro safety profiling demonstrates that CCMI exhibits no cytotoxic effects in either PC12 cells or rat primary cortical neurons . This favorable safety profile is an important consideration for long-term in vitro studies and supports its use in complex co-culture or organoid models where cellular health is paramount.

Cytotoxicity Neuronal Safety In Vitro Toxicology

Optimal Application Scenarios for CCMI in Drug Discovery and Neuroscience Research


Differentiating Type I vs. Type II α7 nAChR Allosteric Modulation in Cellular and Behavioral Models

CCMI serves as a critical reference compound for studies designed to compare the functional consequences of type I (pure potentiator) versus type II (agonist-potentiator) PAMs. Researchers can use CCMI (type I) alongside a compound like PNU-120596 (type II) to elucidate the role of receptor desensitization kinetics and intrinsic agonist activity in processes such as synaptic plasticity, neuroprotection, and cognitive behavior [1].

Investigating Cognitive Enhancement and Schizophrenia Endophenotypes in Preclinical Rodent Models

CCMI is an optimal tool for studies requiring robust, repeatable cognitive enhancement in rodent models of schizophrenia and Alzheimer's disease. Its established efficacy in improving recognition memory and cognitive flexibility in the novel object recognition test (NORT) and attentional set-shifting task (ASST) at oral doses of 0.3-3 mg/kg makes it suitable for target validation and efficacy screening [2].

Translational Studies Requiring a Human-Vetted α7 nAChR PAM

For projects aiming to bridge preclinical and clinical findings, CCMI (AVL-3288) is the logical choice. Its successful completion of a Phase I human trial provides essential data on human safety, tolerability, and oral bioavailability [3]. This de-risks its use in ex vivo human tissue studies and validates it as a reference standard for developing novel α7 PAMs intended for human use.

Long-Term In Vitro Studies Requiring Low Compound Toxicity

CCMI's demonstrated lack of cytotoxicity in PC12 cells and primary cortical neurons makes it a preferred compound for long-term in vitro experiments, such as studying α7 nAChR-mediated neurotrophic effects, gene expression changes, or synaptogenesis over several days to weeks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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